1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIOJGZMLNITHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615420 | |
| Record name | 1-(3-Bromophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202006-92-5 | |
| Record name | 1-(3-Bromophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 3-bromobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization and nitrile formation. Common catalysts used in this process include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products:
Oxidation: Formation of 3-bromobenzoic acid or 3-bromobenzophenone.
Reduction: Formation of 3-bromobenzyl alcohol or 3-bromoaniline.
Substitution: Formation of 3-nitrobromobenzene or 3-chlorobromobenzene.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The presence of the bromophenyl group allows for specific binding interactions, while the nitrile and ketone functionalities contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Halogen Substitution: The 3-bromo substituent in the target compound introduces moderate steric bulk and electron-withdrawing effects compared to the 4-fluoro analog (C₁₃H₁₂FNO), which has lower molecular weight and higher electronegativity .
- The octahydroquinoline derivative (C₁₈H₂₀BrN₂O) demonstrates how fused aromatic systems can confer biological activity, though solubility may be compromised .
Biological Activity
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile, with the CAS number 1202006-92-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a bromophenyl group attached to a cyclohexanecarbonitrile moiety. The molecular formula is C13H10BrN, indicating the presence of bromine (Br), nitrogen (N), and carbon (C) atoms. The compound's structure suggests potential interactions with biological targets due to the presence of both aromatic and aliphatic components.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated in the literature. However, compounds with similar structures often exhibit various modes of action:
- Enzyme Inhibition : Many nitriles can act as enzyme inhibitors, affecting metabolic pathways.
- Receptor Modulation : The presence of a bromine atom may enhance lipophilicity, allowing better interaction with cellular receptors.
Antimicrobial Activity
Research has indicated that compounds similar to this compound may possess antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli ATCC 25922 | TBD |
| 2-(Morpholin-4-ylmethyl)phenol | S. aureus ATCC 6538 | TBD |
| 5-Methylbenzo[d]isothiazol-3-amine | P. aeruginosa ATCC 27853 | TBD |
Note: "TBD" indicates that specific MIC values for this compound are yet to be determined.
Antioxidant Activity
The antioxidant potential of similar compounds has been assessed using assays like DPPH and ABTS. These assays measure the ability of a compound to scavenge free radicals, an important property for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
| Compound Name | DPPH Scavenging Activity (IC50 µg/mL) | ABTS Scavenging Activity (IC50 µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Methyl 4-phenoxybenzoate | 55.52 | TBD |
Note: Specific IC50 values for this compound are yet to be determined.
Case Studies and Research Findings
Several studies have investigated compounds related to or structurally similar to this compound. For example:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various nitriles, highlighting the potential for compounds with similar structures to inhibit bacterial growth effectively.
- Antioxidant Study : Research conducted on related compounds demonstrated significant antioxidant activity through DPPH and ABTS assays, suggesting that structural features similar to those in this compound could confer similar benefits.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
